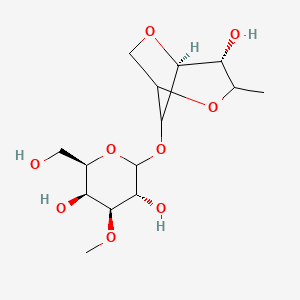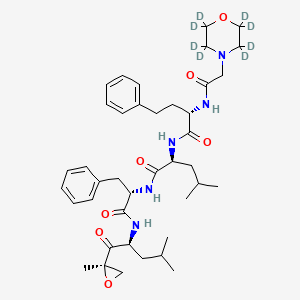
N-Cyclohexanecarbonyltetradecylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclohexanecarbonyltetradecylamine is a chemical compound with the molecular formula C21H41NO and a molecular weight of 323.6 g/mol . It is an analog of N-cyclohexanecarbonylpentadecylamine, a selective inhibitor of acidic PEAase . This compound is primarily used in biochemical research, particularly in the study of lipid biochemistry and endocannabinoid systems .
Applications De Recherche Scientifique
N-Cyclohexanecarbonyltetradecylamine has several scientific research applications:
Mécanisme D'action
Target of Action
N-Cyclohexanecarbonyltetradecylamine is an analog of a selective acidic PEAase inhibitor . The primary target of this compound is the acidic PEAase , an enzyme that promotes the hydrolysis of palmitoylethanolamide . This enzyme plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes.
Mode of Action
The compound interacts with its target, the acidic PEAase, by inhibiting its activity . This inhibition prevents the hydrolysis of palmitoylethanolamide, a putative endogenous anti-inflammatory substance . As a result, the levels of palmitoylethanolamide in the system may increase, potentially enhancing its biological activity.
Biochemical Pathways
The inhibition of acidic PEAase by this compound affects the endocannabinoid system . This system is involved in various physiological processes, including pain sensation, mood, and memory. The compound’s action can potentiate the intrinsic biological activity of endocannabinoids, which are neurotransmitters that bind to cannabinoid receptors in the brain .
Pharmacokinetics
Its formulation as a crystalline solid suggests that it may be administered orally or intravenously. Its bioavailability would depend on factors such as its solubility, stability, and the presence of transport proteins.
Result of Action
The inhibition of acidic PEAase by this compound can lead to an increase in the levels of palmitoylethanolamide . This increase may potentiate the biological activity of endocannabinoids, leading to enhanced neurotransmission . .
Analyse Biochimique
Biochemical Properties
N-Cyclohexanecarbonyltetradecylamine is known to interact with various enzymes and proteins. It potentiates the intrinsic biological activity of endocannabinoids . This potentiation is ascribed either to inhibition of AEA reuptake into neurons, or inhibition of fatty acid amide hydrolase (FAAH) within the neurons .
Cellular Effects
The specific effects of this compound on various types of cells and cellular processes are not fully documented. Given its role in potentiating the activity of endocannabinoids, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with biomolecules. It inhibits the reuptake of AEA into neurons and inhibits FAAH within the neurons . These interactions can lead to changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings, including its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies, have not been fully documented .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not fully documented .
Metabolic Pathways
This compound is involved in the metabolic pathways of endocannabinoids . It interacts with enzymes such as FAAH and may affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not fully documented .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not fully documented .
Méthodes De Préparation
The synthesis of N-Cyclohexanecarbonyltetradecylamine involves the reaction of cyclohexanecarbonyl chloride with tetradecylamine under controlled conditions . The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is purified using standard chromatographic techniques . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
N-Cyclohexanecarbonyltetradecylamine can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
N-Cyclohexanecarbonyltetradecylamine is similar to other fatty acyl ethanolamide analogs, such as N-cyclohexanecarbonylpentadecylamine . it contains one less carbon in the alkyl chain, which may affect its biological activity and selectivity . Other similar compounds include:
N-Cyclohexanecarbonylpentadecylamine: A selective inhibitor of acidic PEAase with a longer alkyl chain.
N-Cyclohexanecarbonylhexadecylamine: Another analog with an even longer alkyl chain, potentially affecting its solubility and interaction with biological targets.
This compound’s uniqueness lies in its specific chain length, which influences its selectivity and potency as an inhibitor of acidic PEAase .
Propriétés
Numéro CAS |
1215071-05-8 |
|---|---|
Formule moléculaire |
C21H41NO |
Poids moléculaire |
323.6 |
InChI |
InChI=1S/C21H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-22-21(23)20-17-14-13-15-18-20/h20H,2-19H2,1H3,(H,22,23) |
Clé InChI |
MIHNEWQWEUOBSN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCNC(=O)C1CCCCC1 |
Synonymes |
N-tetradecyl-cyclohexanecarboxamide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tylonolide, 20-deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-beta-D-glucopyranosyl]-20-(1-piperidinyl)-](/img/structure/B569306.png)

![(16R,20R,23S)-13-methoxy-20,23-dimethyl-1,11,18-triazahexacyclo[10.8.2.116,20.02,7.08,22.015,21]tricosa-2,4,6,8(22),9,11,13,15(21)-octaene-17,19-dione](/img/structure/B569309.png)
![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic Acid](/img/structure/B569311.png)
![methyl (2R,5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxyhexanoate](/img/structure/B569313.png)
![(2S)-2-[(1R,4E,7aR)-4-[[(6S)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B569314.png)

![Acetic acid;ethyl-[ethyl(dihydroxy)silyl]oxy-dihydroxysilane](/img/structure/B569321.png)


![9-Amino-6,8-di-1,3,2-dithiarsolan-2-yl-5H-benzo[a]phenoxazin-5-one](/img/structure/B569325.png)

